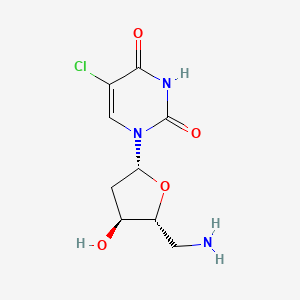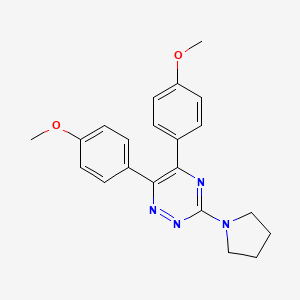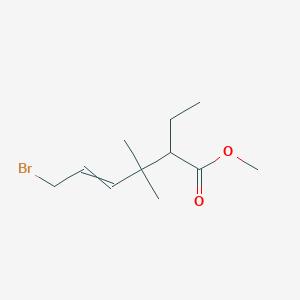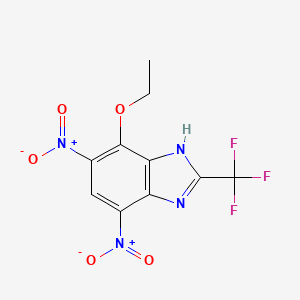
1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a benzoyl group and three phenyl groups, making it a highly substituted pyrazole derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- typically involves multi-step reactions. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of phenylhydrazine with benzoylacetone under acidic conditions can yield the desired pyrazole derivative .
Another approach involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions, broad substrate scope, and excellent functional group tolerance .
Industrial Production Methods
Industrial production of such complex pyrazole derivatives often employs high-throughput techniques and automated synthesis platforms. These methods ensure the scalability and reproducibility of the compound. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques utilized in industrial settings to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrazine or sodium borohydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrazine hydrate or sodium borohydride in ethanol.
Substitution: Aryl halides in the presence of a base like potassium carbonate and a palladium catalyst
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazoles depending on the reagents and conditions used .
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antiproliferative agent against cancer cells.
Medicine: Due to its antiproliferative properties, it is being explored as a potential anticancer drug.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- involves its interaction with molecular targets such as DNA and kinases. The compound can bind to the minor groove of DNA, altering its conformation and affecting gene expression. Additionally, it inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. These interactions lead to the disruption of cellular processes and induce cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole-3-carboxamide, 4-benzoyl-5-phenyl-: This compound is similar in structure but lacks the additional phenyl groups, resulting in different chemical and biological properties.
1H-Pyrazole-3-carboxamide, 4-benzoyl-N-phenyl-: This compound has only one phenyl group attached to the nitrogen atom, making it less sterically hindered and potentially more reactive.
Uniqueness
1H-Pyrazole-3-carboxamide, 4-benzoyl-N,1,5-triphenyl- is unique due to its highly substituted structure, which imparts distinct chemical and biological properties. The presence of multiple phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
57391-77-2 |
|---|---|
Formule moléculaire |
C29H21N3O2 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
4-benzoyl-N,1,5-triphenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C29H21N3O2/c33-28(22-15-7-2-8-16-22)25-26(29(34)30-23-17-9-3-10-18-23)31-32(24-19-11-4-12-20-24)27(25)21-13-5-1-6-14-21/h1-20H,(H,30,34) |
Clé InChI |
ORJBUTBRDRBURA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)
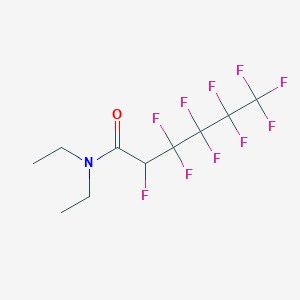

![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)


